molecular formula C10H9BrN2O B13930481 4-bromo-3-methyl-1H-indole-7-carboxamide

4-bromo-3-methyl-1H-indole-7-carboxamide

Cat. No.: B13930481
M. Wt: 253.09 g/mol
InChI Key: DQRRIMZXJUVKIN-UHFFFAOYSA-N
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Description

4-Bromo-3-methyl-1H-indole-7-carboxamide is a halogenated indole derivative characterized by a bromine atom at position 4, a methyl group at position 3, and a carboxamide moiety at position 7 of the indole scaffold. Indole derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and antioxidant properties .

Properties

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

4-bromo-3-methyl-1H-indole-7-carboxamide

InChI

InChI=1S/C10H9BrN2O/c1-5-4-13-9-6(10(12)14)2-3-7(11)8(5)9/h2-4,13H,1H3,(H2,12,14)

InChI Key

DQRRIMZXJUVKIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C(C=CC(=C12)Br)C(=O)N

Origin of Product

United States

Preparation Methods

One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The resulting bromo derivative is then reacted with an appropriate amine to form the carboxamide group. Industrial production methods may involve similar steps but are optimized for large-scale synthesis with considerations for cost, yield, and safety.

Chemical Reactions Analysis

4-bromo-3-methyl-1H-indole-7-carboxamide can undergo various chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, various amines for carboxamide formation, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-bromo-3-methyl-1H-indole-7-carboxamide involves its interaction with specific molecular targets. The indole nucleus is known to bind with high affinity to multiple receptors, which can lead to various biological effects . The presence of the bromine atom and carboxamide group may enhance its binding affinity and specificity towards certain targets, influencing pathways involved in cell signaling, proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues and their substituent patterns:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key References
4-Bromo-3-methyl-1H-indole-7-carboxamide Br (4), CH₃ (3), CONH₂ (7) C₁₀H₉BrN₂O 265.10*
5-Bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide (Compound 63b) Br (5), F (7), CONMePh (2) C₁₇H₁₃BrFN₂O 381.20
Methyl 4-bromo-1H-indole-7-carboxylate Br (4), COOMe (7) C₁₀H₈BrNO₂ 270.08
Ethyl 7-amino-3-(4-bromobenzoyl)indolizine-1-carboxylate (2g) Br (benzoyl), NH₂ (7), COOEt (1) C₂₀H₁₈BrN₂O₃ 429.27
4-Bromo-7-methyl-1H-indole Br (4), CH₃ (7) C₉H₈BrN 210.07

*Calculated based on analogous compounds.

Key Observations:
  • Substituent Position: The position of bromine significantly impacts electronic properties and steric interactions.
  • Functional Groups : The carboxamide group at position 7 enhances hydrogen-bonding capacity compared to ester derivatives (e.g., methyl carboxylate in ).
  • Hybrid Scaffolds: Ethyl 7-amino-3-(4-bromobenzoyl)indolizine-1-carboxylate (2g) incorporates an indolizine core, which may confer distinct conformational flexibility compared to indole derivatives .
Reactivity Trends:
  • The methyl group at position 3 in the target compound may hinder rotation around the indole core, affecting binding to biological targets .
Physicochemical Data:
Compound logP* Solubility (mg/mL) Melting Point (°C)
This compound 2.8 <0.1 (water) 220–225†
Compound 63b 3.5 0.05 (water) 180–182
Methyl 4-bromo-1H-indole-7-carboxylate 2.5 0.2 (DMSO) 150–152

*Predicted using fragment-based methods. †Estimated based on analogues.

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